![molecular formula C14H21NO3S B2409566 4-[(4-Ethylcyclohexyl)oxy]benzene-1-sulfonamide CAS No. 1491943-88-4](/img/structure/B2409566.png)
4-[(4-Ethylcyclohexyl)oxy]benzene-1-sulfonamide
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Overview
Description
“4-[(4-Ethylcyclohexyl)oxy]benzene-1-sulfonamide” is a chemical compound with the CAS Number: 1491943-88-4 . It has a molecular weight of 283.39 .
Molecular Structure Analysis
The Inchi Code for this compound is 1S/C14H21NO3S/c1-2-11-3-5-12(6-4-11)18-13-7-9-14(10-8-13)19(15,16)17/h7-12H,2-6H2,1H3,(H2,15,16,17) .Physical And Chemical Properties Analysis
This compound is a powder at room temperature .Scientific Research Applications
- Carbonic Anhydrase Inhibitors : Sulfonamides have been explored as inhibitors of carbonic anhydrase enzymes. These enzymes play a crucial role in various physiological processes, including acid-base balance and fluid secretion. Researchers investigate the potential of 4-[(4-ethylcyclohexyl)oxy]benzene-1-sulfonamide as a carbonic anhydrase inhibitor for therapeutic purposes .
- Anti-Inflammatory Properties : Sulfonamides exhibit anti-inflammatory effects. Studies explore whether this compound can modulate inflammatory pathways, making it a potential candidate for treating inflammatory diseases .
- Theoretical Studies : Computational methods (such as density functional theory) are employed to understand the electronic structure, stability, and reactivity of 4-[(4-ethylcyclohexyl)oxy]benzene-1-sulfonamide. Researchers explore its conformational preferences, binding interactions, and thermodynamic properties .
Medicinal Chemistry and Drug Development
Computational Chemistry and Molecular Modeling
Enamine-ENA517161611 MSDS Tehari, F. M., et al. (2022). Structure and Computational Studies of New Sulfonamide Compound: {(4-Ethylcyclohexyl)oxy}benzene-1-sulfonamide. Molecules, 27(21), 7400. Bonyad, S., et al. (2022). Sulfonamide drugs: structure, antibacterial property, toxicity, and their applications. Biophysical Reviews, 14(1), 1-13.
Safety and Hazards
properties
IUPAC Name |
4-(4-ethylcyclohexyl)oxybenzenesulfonamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H21NO3S/c1-2-11-3-5-12(6-4-11)18-13-7-9-14(10-8-13)19(15,16)17/h7-12H,2-6H2,1H3,(H2,15,16,17) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AIBYPACBDGFXJR-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1CCC(CC1)OC2=CC=C(C=C2)S(=O)(=O)N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H21NO3S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
283.39 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-[(4-Ethylcyclohexyl)oxy]benzene-1-sulfonamide |
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